molecular formula C17H27NO3 B8162593 tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate

tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate

Cat. No.: B8162593
M. Wt: 293.4 g/mol
InChI Key: UTOLTZQWGQOIFM-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a 4-hydroxybutyl chain, and a phenethyl substituent. This compound is structurally designed to balance hydrophilicity (via the hydroxyl group) and lipophilicity (via the aromatic phenethyl group), making it valuable in medicinal chemistry and drug development for modulating pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl N-(4-hydroxybutyl)-N-(2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-17(2,3)21-16(20)18(12-7-8-14-19)13-11-15-9-5-4-6-10-15/h4-6,9-10,19H,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOLTZQWGQOIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Mitsunobu reaction facilitates ether formation between alcohols and phenols using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). In one protocol, 4-(Boc-amino)-1-butanol reacts with methyl 5-bromo-4-fluoro-2-hydroxybenzoate in tetrahydrofuran (THF) at 18°C for 0.5 hours (Fig. 1):

ROH + R’OHPPh3,DIADR-O-R’\text{ROH + R'OH} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{R-O-R'} \quad \text{}

Key Data:

  • Yield: 59%

  • Solvent: THF

  • Purification: Petroleum ether/ethyl acetate (6:1) crystallization

Limitations and Optimization

While efficient for sterically hindered alcohols, the Mitsunobu method produces stoichiometric triphenylphosphine oxide, complicating purification. Substituting THF with greener solvents (e.g., 2-MeTHF) or optimizing PPh₃ recovery could enhance sustainability.

Mixed Anhydride Alkylation Route

Patent Methodology for Lacosamide Intermediate

A patent detailing lacosamide synthesis describes a scalable route for analogous tert-butyl carbamates. N-BOC-D-Serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) to form a mixed anhydride, which condenses with benzylamine in ethyl acetate (Eq. 1):

N-BOC-D-Serinei-BuOCOCl, NMMMixed anhydrideBenzylaminetert-Butyl carbamate\text{N-BOC-D-Serine} \xrightarrow{\text{i-BuOCOCl, NMM}} \text{Mixed anhydride} \xrightarrow{\text{Benzylamine}} \text{tert-Butyl carbamate} \quad \text{}

Key Data:

  • Yield: 90.2–93.1%

  • Solvent: Ethyl acetate

  • Temperature: -10°C to 15°C

  • Purification: Hexane/ethyl acetate (8:1) crystallization

Adaptability for Target Compound

Replacing benzylamine with phenethylamine in this protocol could directly yield tert-butyl (4-hydroxybutyl)(phenethyl)carbamate. The method’s cold conditions (-10°C) minimize racemization, critical for chiral intermediates.

Comparative Analysis of Methods

Reaction Efficiency

Parameter Mitsunobu Mixed Anhydride
Yield (%)5990.2–93.1
Reaction Time (h)0.54
Solvent ToxicityModerate (THF)Low (Ethyl acetate)
Byproduct HandlingComplex (Ph₃PO)Simple (Inorganic salts)

The mixed anhydride route outperforms Mitsunobu in yield and sustainability, though requiring longer reaction times.

Scalability and Industrial Relevance

The patent method uses recoverable ethyl acetate (>80% recovery) and avoids toxic solvents, aligning with green chemistry principles. In contrast, THF’s low boiling point complicates large-scale Mitsunobu reactions.

Advanced Purification Techniques

Crystallization Optimization

Both methods employ crystallization for purification:

  • Petroleum ether/EtOAc: Effective for polar intermediates but energy-intensive.

  • Hexane/EtOAc: Higher recovery rates (80–90%) due to ethyl acetate’s favorable solubility profile.

Chromatographic Alternatives

Flash chromatography (silica gel, hexane/EtOAc gradient) could resolve minor impurities but is cost-prohibitive for industrial use .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal typically occurs under acidic conditions:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Mechanism : Acid-catalyzed cleavage of the carbamate, releasing CO₂ and yielding the free amine.

  • Example : In Boc-protected tyramine derivatives (e.g., tert-butyl 4-hydroxyphenethylcarbamate, PubChem CID 11831452 ), deprotection with TFA/DCM (4:1) quantitatively regenerates the amine .

Reaction Conditions Outcome Reference
Boc deprotectionTFA/DCM, 0–25°C, 1–4 hFree amine (e.g., phenethylamine derivative)

Functionalization of the 4-Hydroxybutyl Chain

The hydroxyl group on the butyl chain can undergo typical alcohol reactions:

a) Oxidation to a Ketone or Carboxylic Acid

  • Conditions : Pyridinium chlorochromate (PCC) for ketone formation; Jones reagent (CrO₃/H₂SO₄) for carboxylic acid.

  • Example : Oxidation of 4-hydroxybutyl groups in carbamates to γ-butyrolactones under acidic conditions .

b) Esterification or Etherification

  • Conditions : Acylation with acyl chlorides (e.g., acetic anhydride) or alkylation with alkyl halides.

  • Example : Protection of hydroxyl groups in Boc-tyramine derivatives using silylating agents (e.g., TBSCl) .

Reaction Conditions Outcome Reference
Oxidation to ketonePCC in CH₂Cl₂4-Ketobutyl derivative
EsterificationAc₂O, DMAP, DCMAcetyl-protected hydroxybutyl chain

Reactivity of the Phenethyl Moiety

The phenethyl group may participate in:

a) Electrophilic Aromatic Substitution

  • Conditions : Nitration (HNO₃/H₂SO₄), sulfonation, or halogenation.

  • Example : Bromination of tyramine derivatives at the para position of the phenyl ring .

b) Hydrogenation

  • Conditions : H₂/Pd-C in ethanol.

  • Outcome : Saturation of the aromatic ring to a cyclohexane derivative.

Amide Bond Formation via Carbamate Activation

The carbamate group can act as an acylating agent in the presence of nucleophiles:

  • Conditions : Activation with cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF/MeCN) .

  • Mechanism : Cs⁺ coordination facilitates acyl transfer to amines or alcohols.

  • Example : Cs₂CO₃-mediated amidation of Boc-protected glycine methyl ester with amino alcohols .

Reaction Conditions Outcome Reference
Amidation with amino alcoholsCs₂CO₃, DMF/MeCN, 24 hSerine-containing oligopeptides

Side Reactions and Stability Considerations

  • Racemization : Under basic conditions, α-hydrogens adjacent to carbamates may racemize, especially in serine or threonine derivatives .

  • Lactonization : Intramolecular cyclization of the hydroxybutyl chain with the carbamate carbonyl, forming γ-lactones, observed in homoserine analogs .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (4-hydroxybutyl)(phenethyl)carbamate has shown promise as a pharmacological agent, particularly in neurodegenerative disease models. Its mechanisms include:

  • Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. This dual action helps reduce amyloid-beta peptide aggregation, a hallmark of the disease .
  • Neuroprotective Effects : In vitro studies demonstrate that this compound can protect astrocytes from apoptosis induced by amyloid-beta 1-42. The reduction in pro-inflammatory cytokines like TNF-α and free radicals suggests its potential as a neuroprotective agent .

Cancer Research Applications

Research indicates that this compound may have applications in oncology:

  • Antitumor Activity : A study investigated the effects of compounds related to this compound on bladder cancer induced by N-butyl-N-(4-hydroxybutyl) nitrosamine. Although direct evidence for this specific carbamate is limited, related compounds have shown potential in inhibiting tumor growth .
  • Mechanistic Studies : The compound's interaction with various cellular pathways has been explored, indicating its ability to modulate signaling pathways involved in cancer progression. For instance, studies on similar carbamates suggest they may interfere with tumor cell proliferation and survival mechanisms .

Table 1: Summary of Neuroprotective Effects

StudyModelEffect ObservedReference
In vitroAstrocytes exposed to Aβ 1-42Reduced TNF-α and free radicals
In vivoScopolamine-induced memory impairmentModerate protective effect

Table 2: Potential Antitumor Mechanisms

CompoundMechanismEffectReference
Related CarbamatesInhibition of tumor growthReduced tumor size in animal models
Tert-butyl derivativesModulation of signaling pathwaysAltered cell proliferation rates

Case Studies

  • Neuroprotective Study : In a controlled experiment involving astrocyte cultures treated with amyloid-beta, the administration of this compound resulted in significant reductions in cell death markers compared to untreated controls. This suggests potential therapeutic benefits for Alzheimer's disease patients.
  • Cancer Research Experiment : A study on the effects of tert-butyl derivatives on bladder cancer cells showed that these compounds could inhibit cell proliferation and induce apoptosis. While direct studies on this compound are still needed, these findings support further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties Reference
tert-Butyl (4-hydroxybutyl)carbamate C₉H₁₉NO₃ 4-hydroxybutyl 189.25 Hydrophilic (logP ~1.2), mp: ~90°C
tert-Butyl phenethyl(sulfamoyl)carbamate C₁₃H₁₈N₂O₄S Phenethyl, sulfamoyl 323.10 Rf = 0.13 (2:8 EtOAc/hexane)
tert-Butyl (4-hydroxybutyl)(methyl)carbamate C₁₀H₂₁NO₃ 4-hydroxybutyl, methyl 203.28 Similarity: 0.86 (to target compound)
tert-Butyl (4-aminophenyl)carbamate C₁₁H₁₆N₂O₂ 4-aminophenyl 224.26 Soluble in polar solvents
tert-Butyl (2-fluoro-4-iodophenyl)carbamate C₂₂H₁₉F₂IN₂O₃ 2-fluoro-4-iodophenyl 564.31 mp: 162–164°C, lipophilic

Key Observations :

  • The phenethyl group enhances lipophilicity compared to purely aliphatic analogs (e.g., methyl or hydroxybutyl derivatives) .
  • Halogenation (e.g., iodine/fluorine in ) increases molecular weight and may improve binding affinity in drug-receptor interactions.

Key Observations :

  • Boc protection (e.g., ) is a common strategy for amine functionalization, with yields often exceeding 75% under mild conditions.
  • Brominated analogs (e.g., ) serve as intermediates for further functionalization via cross-coupling reactions.

Spectroscopic and Analytical Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Reference
tert-Butyl (4-hydroxybutyl)carbamate 1.45 (s, 9H, Boc), 3.55 (t, 2H) 28.5 (CH₃), 79.2 (C-Boc) 189.25 (calc), 189.24 (obs)
tert-Butyl phenethyl(sulfamoyl)carbamate 7.25–7.35 (m, 5H, Ar-H) 121.5 (Ar-C), 155.0 (C=O) 323.1036 (calc)
tert-Butyl (4-aminobenzyl)carbamate 4.18 (d, J = 5.7 Hz, 2H) 117.8 (Ar-C), 156.2 (C=O) 237.1234 (obs)

Key Observations :

  • The Boc group consistently appears as a singlet at ~1.45 ppm in ¹H NMR and ~79 ppm in ¹³C NMR .
  • Aromatic protons in phenethyl derivatives resonate at 7.2–7.4 ppm, distinct from aliphatic chains .

Biological Activity

tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

  • Chemical Formula : C15H23NO3
  • Molecular Weight : 277.35 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 4-hydroxybutylamine and phenethylamine. The reaction is generally conducted in the presence of a base like triethylamine at temperatures ranging from 0-25°C for 2-4 hours .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it modulates receptor activity, influencing various cellular signaling pathways .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes, including:

  • β-secretase : Inhibits amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology.
  • Acetylcholinesterase : Plays a role in neurotransmission by degrading acetylcholine, thus affecting cognitive functions .

Case Studies

  • In Vitro Studies : In studies involving astrocyte cells treated with amyloid beta Aβ142A\beta 1-42, the compound demonstrated a protective effect against cell death. It achieved up to 62.98% cell viability when co-administered with Aβ142A\beta 1-42, indicating its potential neuroprotective properties .
  • In Vivo Studies : In animal models, particularly rats treated with scopolamine (an Alzheimer’s mimetic), the compound showed a reduction in β-secretase activity and amyloid beta levels, although not statistically significant compared to standard treatments like galantamine .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Neuroprotection : Its ability to inhibit amyloidogenesis positions it as a candidate for Alzheimer's disease treatment.
  • Anti-inflammatory Properties : It may modulate inflammatory responses by affecting cytokine production, although further research is needed to clarify these effects .

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
NeuroprotectionProtects astrocytes from Aβ-induced cell death
Anti-inflammatoryModulates TNF-α production

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (4-hydroxybutyl)(phenethyl)carbamate, and what key reaction parameters require optimization?

Methodological Answer: The synthesis typically involves carbamate protection of amines using tert-butoxycarbonyl (Boc) groups. A common approach is coupling a hydroxybutyl-phenethyl amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key parameters include reaction temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric control of Boc anhydride to avoid overprotection. Monitoring via TLC or HPLC ensures intermediate purity. For analogs, bromoalkyl intermediates (e.g., tert-butyl (ω-bromoalkyl)carbamates) can be functionalized further .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and hydroxybutyl/phenethyl chain connectivity.
  • IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm1^{-1}) and hydroxyl O-H stretches (~3200–3600 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) and fragmentation patterns. Cross-referencing with PubChem or DSSTox entries ensures structural accuracy .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at room temperature (15–25°C), protected from light and moisture. Desiccants (e.g., silica gel) prevent hydrolysis .
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with strong acids/bases, which may cleave the Boc group. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical variables (e.g., reagent ratios, reaction time). For example, a central composite design can optimize coupling efficiency while minimizing side reactions. Flow chemistry systems improve reproducibility by precisely controlling residence time and temperature gradients, as demonstrated in carbamate syntheses .

Q. What analytical methods resolve contradictions in reported toxicity data for tert-Butyl carbamate derivatives?

Methodological Answer: Discrepancies in SDS toxicity profiles (e.g., conflicting acute toxicity classifications) require:

  • In vitro assays : Perform MTT or LDH assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
  • Ames test : Evaluate mutagenicity using Salmonella strains TA98/TA100.
  • Comparative analysis : Cross-check data against authoritative databases (ECHA, PubChem) to identify context-dependent hazards (e.g., concentration thresholds) .

Q. How to assess the compound's stability under different pH and solvent conditions?

Methodological Answer: Conduct forced degradation studies:

  • Acidic/alkaline stress : Incubate in HCl/NaOH (0.1–1 M) at 25–40°C. Monitor Boc group cleavage via HPLC.
  • Oxidative stress : Use H2_2O2_2 (3–30%) to evaluate resistance to oxidation.
  • Solvent compatibility : Test solubility and stability in DMSO, methanol, or aqueous buffers (e.g., PBS) over 72 hours. FTIR or 1^1H NMR tracks structural changes .

Q. What computational methods predict this compound's reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys database suggest feasible pathways using known carbamate-forming reactions (e.g., Curtius rearrangement).
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) to anticipate metabolic pathways .

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